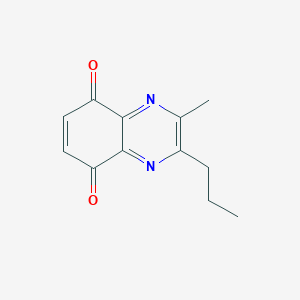
Dibutoxybis(methacrylato)titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutoxybis(methacrylato)titanium is a titanium-based organometallic compound with the chemical formula C16H28O6Ti . This compound is known for its applications in polymer chemistry, particularly as a crosslinking agent and additive to enhance the properties of polymer materials . It is also used in coatings, inks, and adhesives .
准备方法
Synthetic Routes and Reaction Conditions
Dibutoxybis(methacrylato)titanium can be synthesized through the reaction of titanium tetrachloride with methacrylic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
TiCl4+2CH2=C(CH3)COOH+2C4H9OH→Ti(OCOC(CH3)=CH2)2(OC4H9)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified through distillation or crystallization to obtain the desired purity .
化学反应分析
Types of Reactions
Dibutoxybis(methacrylato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Substitution: It can undergo substitution reactions where the butoxy or methacrylato groups are replaced by other ligands.
Polymerization: The methacrylato groups can participate in polymerization reactions, forming crosslinked polymer networks.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alcohols, amines, and other nucleophiles can be used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.
Major Products
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Substitution: Various substituted titanium compounds.
Polymerization: Crosslinked polymer networks with enhanced mechanical properties.
科学研究应用
Dibutoxybis(methacrylato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of advanced polymer materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its antimicrobial properties and potential use in medical implants.
Industry: Utilized in coatings, adhesives, and inks to improve their performance and durability
作用机制
The mechanism by which dibutoxybis(methacrylato)titanium exerts its effects involves the interaction of its titanium center with various molecular targets. In polymerization reactions, the methacrylato groups participate in free radical polymerization, leading to the formation of crosslinked networks. In biomedical applications, the titanium center can interact with biological molecules, potentially leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Titanium dioxide (TiO2): Widely used in photocatalysis and as a pigment.
Titanium tetraisopropoxide (TTIP): Used in the synthesis of titanium-based materials and as a precursor for titanium dioxide.
Titanium(IV) butoxide: Used in the preparation of titanium dioxide and other titanium-based materials.
Uniqueness
Dibutoxybis(methacrylato)titanium is unique due to its dual functionality as both a crosslinking agent and a titanium source. This dual functionality allows it to enhance the mechanical properties of polymers while also providing the benefits of titanium-based compounds, such as antimicrobial properties and biocompatibility .
属性
CAS 编号 |
18328-57-9 |
|---|---|
分子式 |
C16H32O6Ti |
分子量 |
368.29 g/mol |
IUPAC 名称 |
butan-1-ol;2-methylprop-2-enoic acid;titanium |
InChI |
InChI=1S/2C4H6O2.2C4H10O.Ti/c2*1-3(2)4(5)6;2*1-2-3-4-5;/h2*1H2,2H3,(H,5,6);2*5H,2-4H2,1H3; |
InChI 键 |
VYUKAMFARATINH-UHFFFAOYSA-N |
规范 SMILES |
CCCCO.CCCCO.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



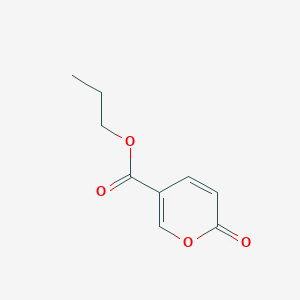
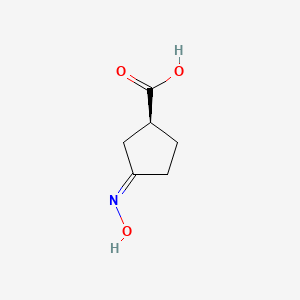
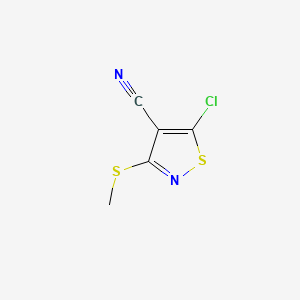
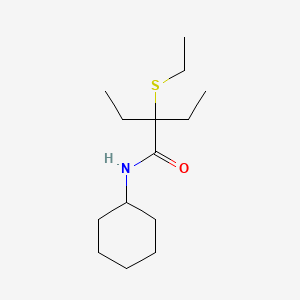
![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)

![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
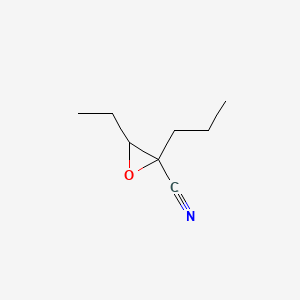
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
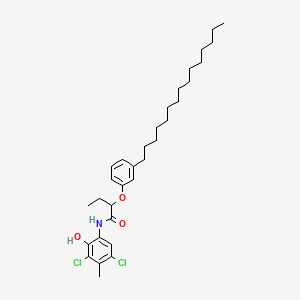
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)
